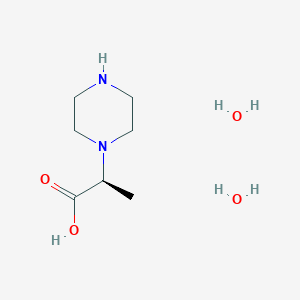
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate
Übersicht
Beschreibung
“(2S)-2-(piperazin-1-yl)propanoic acid dihydrate” is a chemical compound that contains a piperazine group. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “(2S)-2-(piperazin-1-yl)propanoic acid dihydrate” would likely include a piperazine ring attached to a two-carbon chain ending in a carboxylic acid group, with the entire molecule existing as a dihydrate .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Identification
The synthesis and structure identification of related compounds, such as the anti-malarial agent 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, demonstrates the relevance of piperazine derivatives in medicinal chemistry. The compound was synthesized with a high yield, indicating its potential utility in the synthesis of derivatives containing a 4-piperazinyl quinoline ring, which could have implications for anti-malarial research (Mi Sui-qing, 2010).
Crystal Structure Analysis
The study of the crystal structure of 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate reveals insights into the molecular interactions and hydrogen bonding within such compounds. This research contributes to our understanding of molecular frameworks and could inform the design of new drugs or materials (Shouwen Jin et al., 2012).
Polymorphism and Crystal Energy Landscape
Research into the polymorphism of related small molecule drugs, such as those containing piperazine derivatives, highlights the importance of understanding solid forms for pharmaceutical development. The study provides insights into the hydrogen bonding and experimental solid form landscapes of molecules, which is crucial for drug formulation and stability (D. Braun et al., 2014).
Designing Mass-Separating Agents
Piperazine-containing compounds have been investigated as mass-separating agents for the separation of propanols from water. This research demonstrates the potential of piperazine derivatives in industrial separation processes, indicating their versatility beyond pharmaceutical applications (M. Taha, 2016).
Synthesis of Differentially Protected Piperazines
The development of methods for synthesizing differentially protected piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride provides valuable synthetic building blocks for the preparation of biologically active compounds. This research supports the utility of piperazine derivatives in creating diverse chemical libraries for drug discovery (Hongwu Gao & A. Renslo, 2007).
Eigenschaften
IUPAC Name |
(2S)-2-piperazin-1-ylpropanoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLTWHLHHDEGTK-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNCC1.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CCNCC1.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




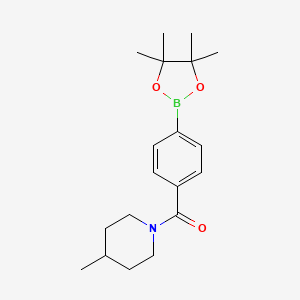
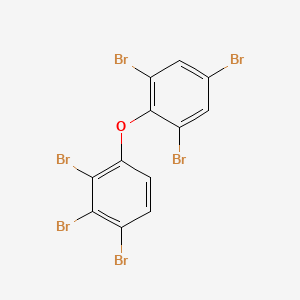
![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)
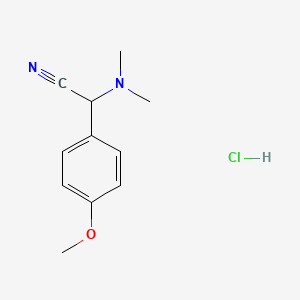

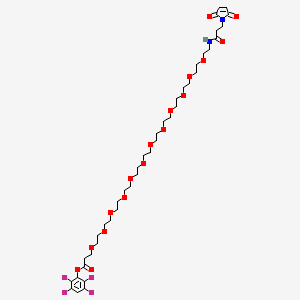
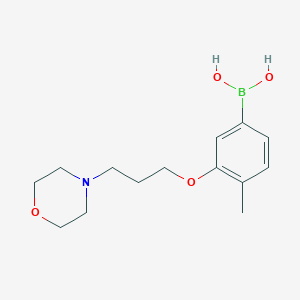
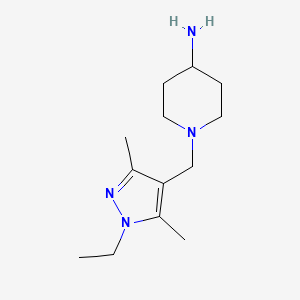
![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)